5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine

lipophilicity drug-likeness ADME

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine (CAS 1565974-59-5) is a heterocyclic small molecule featuring a thiazole core substituted at the 5-position with a 4-methylcyclohexyl group and bearing a free 2-amino group. With molecular formula C₁₀H₁₆N₂S and molecular weight 196.31 g/mol, this compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including antimicrobial, anticancer, and kinase inhibition.

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
Cat. No. B13212058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C2=CN=C(S2)N
InChIInChI=1S/C10H16N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h6-8H,2-5H2,1H3,(H2,11,12)
InChIKeyZSWYVHREYHDZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine for Drug Discovery: Physicochemical Profile and Scaffold Differentiation


5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine (CAS 1565974-59-5) is a heterocyclic small molecule featuring a thiazole core substituted at the 5-position with a 4-methylcyclohexyl group and bearing a free 2-amino group [1]. With molecular formula C₁₀H₁₆N₂S and molecular weight 196.31 g/mol, this compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including antimicrobial, anticancer, and kinase inhibition [2]. Its computed XLogP of 3.1 and topological polar surface area of 67.2 Ų position it within drug-like chemical space, offering distinct physicochemical properties relative to closely related cyclohexyl-thiazole analogs that lack the 4-methyl substituent [1].

Why Cyclohexyl-Thiazole Analogs Cannot Be Interchanged with 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine in Lead Optimization


Within the 2-aminothiazole class, seemingly minor structural variations—including the position of cyclohexyl substitution on the thiazole ring (4- vs. 5-), the presence or absence of a methyl group on the cyclohexane ring, and the regioisomeric placement of that methyl group (3- vs. 4-position)—produce measurable differences in lipophilicity and have been shown in published SAR campaigns to dramatically alter biological activity profiles [1][2]. Specifically, published structure-activity relationship studies on aminothiazole antifungals demonstrate that moving substituents from the 5-position to the 3- or 4-position of the thiazole ring can diminish or abolish growth inhibitory activity against fungal pathogens [3]. Consequently, procurement of a non-identical analog as a substitute carries material risk of divergent physicochemical behavior and loss of target engagement in screening cascades.

Quantitative Differentiation Evidence for 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine vs. Closest Analogs


Lipophilicity Advantage: XLogP Comparison of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine vs. 5-Cyclohexyl-1,3-thiazol-2-amine

The target compound exhibits a computed XLogP3-AA of 3.1, compared to 2.8 for the non-methylated analog 5-cyclohexyl-1,3-thiazol-2-amine (CAS 851233-58-4), representing a ΔlogP of +0.3 units [1][2]. This increase in lipophilicity is attributable solely to the addition of a single methyl group on the cyclohexyl ring at the 4-position. The molecular weight increases from 182.29 to 196.31 g/mol (+14.02 Da), while topological polar surface area remains identical at 67.2 Ų for both compounds [1][2]. Both compounds possess 1 rotatable bond and 1 hydrogen bond donor.

lipophilicity drug-likeness ADME physicochemical property

Positional Isomer Differentiation: 5-Position vs. 4-Position Substitution on Biological Activity Retention

Published SAR data on aminothiazole antifungals establish that the position of substituents on the thiazole ring is a critical determinant of biological activity. In a systematic study of 68 aminothiazole analogues, compounds bearing a naphth-1-ylmethyl substituent at the 5-position and cyclohexylamide groups at the 2-position achieved MIC₅₀ values of 0.4 µM against Histoplasma capsulatum yeast, with selectivity indices of 92 to >100 [1]. Critically, substitution at the 3- and 4-position of the thiazole ring was reported to decrease antifungal activity [1]. This class-level SAR principle supports that 5-substituted 2-aminothiazoles (such as the target compound) occupy a distinct activity space compared to their 4-substituted regioisomers such as 4-(4-methylcyclohexyl)-1,3-thiazol-2-amine (CAS 1566089-24-4).

structure-activity relationship positional isomer antifungal thiazole scaffold

Regioisomeric Methyl Group Positioning: 4-Methylcyclohexyl vs. 3-Methylcyclohexyl Differentiation

The target compound, 5-(4-methylcyclohexyl)-1,3-thiazol-2-amine (CAS 1565974-59-5), and its regioisomer 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine (CAS 1565539-37-8) share identical molecular formula (C₁₀H₁₆N₂S), molecular weight (196.31), and computed XLogP (3.1) [1][2]. Despite these identical global physicochemical descriptors, the substitution of the methyl group at the 4- versus 3-position of the cyclohexyl ring produces distinct molecular shapes and conformational preferences that can differentially influence target binding. The 4-methyl substituent in the target compound provides a more symmetric, elongated hydrophobic projection compared to the 3-methyl regioisomer, which introduces asymmetry and an additional stereocenter at the 3-position of the cyclohexane, potentially generating cis/trans isomeric mixtures with divergent binding properties [1][2].

regioisomer conformational effect shape diversity scaffold differentiation

Cyclohexyl Hydrophobe Preference in Aminothiazole Drug Design: Class-Level Evidence Supporting Cyclohexyl-Substituted 2-Aminothiazoles

In a series of aminothiazole-based inhibitors targeting HCV NS5B RNA-dependent RNA polymerase, a stringent preference for a cyclohexyl hydrophobe was demonstrated through systematic SAR exploration [1]. Compounds in this series achieved low micromolar biochemical potencies and were proposed to interact with a novel allosteric site on the polymerase [1]. While the specific substitution pattern in the HCV series involved N-cyclohexyl attachment at the 2-amino position (rather than 5-position as in the target compound), this finding establishes a class-level precedent that cyclohexyl-bearing 2-aminothiazoles can productively engage hydrophobic protein pockets and achieve meaningful target inhibition [1][2]. Separately, N-containing cycloalkyl-substituted aminothiazole derivatives have been patented as protein kinase inhibitors with unexpectedly higher potency compared to non-cycloalkyl analogs [3].

HCV polymerase allosteric inhibitor cyclohexyl pharmacophore kinase inhibitor

Synthetic Accessibility via Hantzsch Thiazole Synthesis: 5-Substituted 2-Aminothiazole One-Pot Preparation

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine is accessible via the classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea [1]. The 5-substitution pattern derives from the structure of the starting α-haloketone (in this case, 2-bromo-1-(4-methylcyclohexyl)ethan-1-one or equivalent), providing predictable regiochemical control at the 5-position [1]. The compound is commercially available from multiple reputable suppliers with minimum purity specifications of 95%, cataloged as a versatile small molecule scaffold for research and further synthetic elaboration . The free 2-amino group provides a reactive handle for subsequent derivatization including acylation, sulfonylation, reductive amination, and diazotization, enabling rapid diversification in library synthesis .

Hantzsch synthesis synthetic accessibility building block medicinal chemistry

Lipophilicity Differential Between 4-Methylcyclohexyl and Unsubstituted Cyclohexyl Analogs at the 4-Position

The lipophilicity increment conferred by the 4-methyl group extends beyond the 5-substituted series. Comparing 4-(4-methylcyclohexyl)-1,3-thiazol-2-amine (XLogP = 3.1) [1] with 4-cyclohexyl-1,3-thiazol-2-amine (LogP = 2.85 as reported by Hit2Lead ; XLogP ≈ 2.8 per chem960.com ) yields a comparable ΔlogP of approximately +0.25 to +0.3 units. This confirms that the 4-methyl substitution on the cyclohexyl ring provides a consistent and predictable lipophilicity enhancement of approximately 0.25-0.3 logP units regardless of whether the cyclohexyl group is attached at the 4- or 5-position of the thiazole ring [1].

lipophilicity trend methyl effect analog series ADME optimization

Procurement-Driven Application Scenarios for 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine


Fragment-Based and Focused Library Design Requiring Enhanced Lipophilicity

5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine is suited for inclusion in fragment and lead-like screening libraries where a computed XLogP of 3.1, compared to 2.8 for the non-methylated 5-cyclohexyl analog, provides a deliberate lipophilicity increment of +0.3 logP units without altering hydrogen bond donor/acceptor counts or TPSA [1]. This property profile supports library designs targeting moderately lipophilic binding pockets while maintaining compliance with drug-likeness guidelines, as demonstrated by the compound's compliance with Lipinski and Veber rules [1]. The free 2-amino group enables rapid parallel derivatization for hit expansion.

Structure-Activity Relationship Studies Exploring 5-Position Thiazole Substitution

Published SAR from antifungal aminothiazole campaigns establishes that 5-position substitution on the thiazole ring is compatible with potent biological activity (MIC₅₀ = 0.4 µM against Histoplasma capsulatum for optimized analogues bearing 5-naphth-1-ylmethyl), whereas 3- and 4-position substitutions decreased activity [2]. 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine therefore represents a strategically positioned scaffold for SAR exploration where the 5-substitution pattern is retained and the 4-position remains available for further functionalization, in contrast to 4-substituted regioisomers that occupy the position linked to activity loss in this chemotype.

Kinase Inhibitor and Allosteric Modulator Screening Cascades

The documented preference for cyclohexyl hydrophobes in aminothiazole-based HCV NS5B allosteric inhibitors [3] and the patent literature describing N-containing cycloalkyl-substituted aminothiazoles with enhanced kinase inhibitory activity [4] support the inclusion of 5-(4-methylcyclohexyl)-1,3-thiazol-2-amine in kinase-focused screening decks. The 4-methylcyclohexyl group offers a larger hydrophobic surface area than unsubstituted cyclohexyl, potentially enhancing van der Waals contacts in allosteric pockets adjacent to ATP-binding sites, a feature exploited by Type II kinase inhibitors bearing cyclohexyl-substituted thiazoles [4].

Chemical Biology Probe Development Using the 2-Amino Handle for Bioconjugation

The 2-amino group of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine provides a well-precedented reactive handle for generating amide, sulfonamide, urea, and diazo derivatives . This enables the compound to serve as a core scaffold for installing affinity tags, fluorescent reporters, or photoaffinity labels in chemical biology probe campaigns. The 5-(4-methylcyclohexyl) substitution at the opposite end of the molecule directs the hydrophobic substituent away from the conjugation site, minimizing interference with the labeling reaction while maintaining the lipophilic character required for membrane permeability in cellular target engagement studies.

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